molecular formula C10H15BrN2O2 B11777227 Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate

Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate

Cat. No.: B11777227
M. Wt: 275.14 g/mol
InChI Key: KJHQUMOPUXAPFP-UHFFFAOYSA-N
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Description

Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, a bromine atom, an isopropyl group, and a methyl group attached to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a brominating agent in the presence of a catalyst. The reaction conditions are usually mild, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and bromination steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized imidazoles .

Scientific Research Applications

Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • Ethyl2-chloro-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate
  • Ethyl2-fluoro-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate
  • Ethyl2-iodo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate

Comparison: Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom can participate in specific substitution reactions and influence the compound’s overall reactivity and stability .

Properties

Molecular Formula

C10H15BrN2O2

Molecular Weight

275.14 g/mol

IUPAC Name

ethyl 2-bromo-5-methyl-3-propan-2-ylimidazole-4-carboxylate

InChI

InChI=1S/C10H15BrN2O2/c1-5-15-9(14)8-7(4)12-10(11)13(8)6(2)3/h6H,5H2,1-4H3

InChI Key

KJHQUMOPUXAPFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N1C(C)C)Br)C

Origin of Product

United States

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